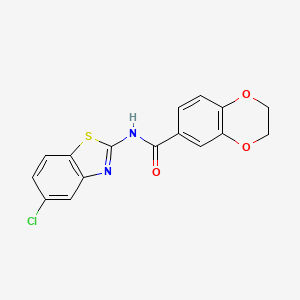

![molecular formula C21H24N2O4S B4584939 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)

1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds involves several steps, including cyclization, sulfonylation, and amidation reactions. For instance, tetrahydroisoquinolines have been synthesized through reactions involving chlorosulfonic acid followed by amidation with ammonia gas, which may be relevant to the synthesis of the target compound (Hayun et al., 2012). Similarly, the Pummerer reaction has been employed to synthesize mono- and dimethoxy-tetrahydroisoquinolines, indicating the versatility of sulfonation and methoxylation in synthesizing complex quinoline derivatives (Shinohara et al., 1998).

Molecular Structure Analysis

The structure and conformation of similar tetrahydroquinoline derivatives have been analyzed, revealing the influence of substituents on the molecule's geometry. For instance, studies have shown how methoxyl groups affect intramolecular cyclization, suggesting that electronic activation by these groups can significantly impact the molecular structure (Shinohara et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinolines often utilize their reactivity towards various functional groups to modify the molecular structure or introduce new functionalities. The Pummerer reaction, for instance, has been a critical step in the synthesis of different tetrahydroquinoline derivatives, indicating the compound's reactivity towards sulfinyl and methoxyl groups (Shinohara et al., 1998). Additionally, visible light-promoted synthesis methods have been applied to tetrahydroisoquinoline derivatives, showcasing modern approaches to chemical synthesis and modification (Liu et al., 2016).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives can vary significantly depending on their specific structure and substituents. High-performance liquid chromatography (HPLC) has been used to analyze the properties of these compounds, including their fluorescent labeling and detection limits, which are crucial for understanding their physical characteristics and potential applications (Inoue et al., 2008).

Chemical Properties Analysis

The chemical properties of tetrahydroquinoline derivatives are influenced by their structure and functional groups. For example, the introduction of sulfonyl and methoxyl groups can significantly affect the molecule's reactivity and interaction with other chemical species. Studies on the synthesis and reaction mechanisms provide insight into these properties and their implications for further chemical modifications and applications (Hayun et al., 2012).

Wissenschaftliche Forschungsanwendungen

Efficient Generation of Singlet Oxygen

A study explored the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated Iridium(III) complexes. This research sheds light on the potential use of such compounds in photochemical reactions, offering insights into their photocatalytic activity and chemoselectivity under mild conditions. The study also developed a one-pot two-step procedure for preparing enantiopure sulfoxides, highlighting the compound's utility in synthetic chemistry applications (Li-Ping Li & B. Ye, 2019).

Novel Syntheses and Chemical Reactions

Another research focus is on novel synthetic routes and chemical reactions involving tetrahydroquinoline derivatives. For instance, a study on the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines as a key step in the asymmetric synthesis of 1-aryltetrahydroisoquinolines illustrates the compound's importance in the development of enantiomerically pure dihydroisoquinolines, revealing its significance in medicinal chemistry and drug development (B. Wünsch & S. Nerdinger, 1999).

Potential in Pulmonary Diseases Treatment

The compound CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor suitable for topical pulmonary administration, represents a step forward in the treatment of asthma and chronic obstructive respiratory disease. This research underlines the therapeutic potential of such compounds in addressing pulmonary conditions, highlighting their effectiveness and tolerance in relevant animal models (G. Villetti et al., 2015).

Antimalarial Activity

Investigation into the antimalarial activity of 4-methoxychalcone derivatives further demonstrates the broad applicability of these compounds. This study presents the potent activity of these compounds against P. falciparum, discussing their ADMET properties and identifying a potential oral lead candidate for antimalarial therapy (Michael Eder de Oliveira et al., 2013).

Fluorescence Derivatization for HPLC

Another significant application is the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), showcasing the compound's role in enhancing analytical methodologies (Tomohiko Yoshida et al., 1992).

Eigenschaften

IUPAC Name |

[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-20-11-10-17(15-18(20)21(24)22-12-4-5-13-22)28(25,26)23-14-6-8-16-7-2-3-9-19(16)23/h2-3,7,9-11,15H,4-6,8,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTANIKKXKTGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methoxyphenyl](pyrrolidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)